Selitrectinib

Vue d'ensemble

Description

Le sélitrectinib est un inhibiteur oral prometteur de la tyrosine kinase du récepteur de la tropomyosine, actuellement en essais cliniques de phase I/II pour le traitement des cancers d'histologie indéterminée qui sont positifs pour les fusions de la tyrosine kinase du récepteur de la tropomyosine . Il a été conçu pour surmonter la résistance médiée par les mutations acquises du domaine kinase, qui se développent souvent avec les inhibiteurs de la tyrosine kinase du récepteur de la tropomyosine de première génération .

Méthodes De Préparation

Le sélitrectinib est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLa voie de synthèse exacte et les méthodes de production industrielle sont propriétaires et ne sont pas divulguées publiquement en détail .

Analyse Des Réactions Chimiques

Le sélitrectinib subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent les agents oxydants comme le peroxyde d'hydrogène.

Réduction: Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent les agents réducteurs comme le borohydrure de sodium.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le sélitrectinib a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Il est utilisé comme composé modèle pour étudier le comportement des inhibiteurs de la tyrosine kinase du récepteur de la tropomyosine.

Biologie: Il est utilisé pour étudier le rôle des fusions de la tyrosine kinase du récepteur de la tropomyosine dans divers processus biologiques.

Mécanisme d'action

Le sélitrectinib exerce ses effets en inhibant l'activité de la tyrosine kinase du récepteur de la tropomyosine, qui est impliquée dans la croissance et la survie cellulaire. Le composé se lie au domaine kinase du récepteur, empêchant son activation et les voies de signalisation subséquentes . Cette inhibition conduit à la suppression de la croissance et de la prolifération tumorale .

Applications De Recherche Scientifique

Selitrectinib has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of tropomyosin receptor kinase inhibitors.

Biology: It is used to investigate the role of tropomyosin receptor kinase fusions in various biological processes.

Mécanisme D'action

Selitrectinib exerts its effects by inhibiting the activity of tropomyosin receptor kinase, which is involved in cell growth and survival. The compound binds to the kinase domain of the receptor, preventing its activation and subsequent signaling pathways . This inhibition leads to the suppression of tumor growth and proliferation .

Comparaison Avec Des Composés Similaires

Le sélitrectinib est comparé à d'autres composés similaires, tels que:

Larotrectinib: Un inhibiteur de la tyrosine kinase du récepteur de la tropomyosine de première génération qui est efficace mais conduit souvent à une résistance.

Entrectinib: Un autre inhibiteur de première génération avec des limitations similaires.

Repotrectinib: Un inhibiteur de nouvelle génération conçu pour surmonter les mutations de résistance, similaire au sélitrectinib.

Le sélitrectinib est unique dans sa capacité à surmonter la résistance médiée par les mutations acquises du domaine kinase, ce qui en fait un ajout précieux à l'arsenal des inhibiteurs de la tyrosine kinase du récepteur de la tropomyosine .

Activité Biologique

Selitrectinib (BAY 2731954) is a selective pan-TRK inhibitor designed to target tropomyosin receptor kinase (TRK) fusions, which are implicated in various cancers. This compound has shown promise in clinical trials, particularly for patients with solid tumors harboring NTRK gene fusions. The following sections detail the biological activity of this compound, including its mechanism of action, effectiveness against resistant mutations, and clinical findings.

This compound functions by selectively inhibiting TRK kinases, which play a crucial role in cell growth and survival when aberrantly activated through gene fusions. By binding to the ATP-binding site of TRK proteins, this compound prevents the phosphorylation of downstream signaling pathways that lead to tumor proliferation. This mechanism is particularly effective against tumors with NTRK fusions, which occur in various malignancies, including sarcomas and some types of lung cancer.

Efficacy Against Resistance Mutations

Resistance to first-generation TRK inhibitors, such as larotrectinib and entrectinib, has been a significant challenge in treating NTRK fusion-positive cancers. This compound has been developed to overcome these resistance mechanisms, particularly those involving solvent-front (SF) and gatekeeper (GK) mutations.

Comparison of this compound with Other TRK Inhibitors

| Inhibitor | Type | Resistance Mechanisms Targeted | Efficacy |

|---|---|---|---|

| Larotrectinib | First-generation | SF and GK mutations | Limited efficacy |

| Entrectinib | First-generation | SF and GK mutations | Limited efficacy |

| This compound | Second-generation | SF, GK, and xDFG mutations | High efficacy against resistant mutations |

This compound has demonstrated superior potency against several resistance mutations compared to its predecessors. In vitro studies indicate that it effectively inhibits TRK activity even in the presence of these mutations, thereby offering a viable treatment option for patients who have developed resistance to earlier therapies .

Phase 1 Clinical Trials

A pivotal Phase 1 study (NCT03215511) assessed the safety and pharmacokinetics of this compound in both adult and pediatric populations with NTRK fusion-positive cancers. Key findings include:

- Patient Population : The trial included patients with advanced solid tumors who had previously received other treatments without success.

- Safety Profile : this compound was generally well-tolerated, with manageable adverse effects reported.

- Efficacy Results : Early results indicated significant tumor regression in patients with documented NTRK fusions, suggesting a strong therapeutic potential .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study 1 : A pediatric patient with infantile fibrosarcoma showed a dramatic reduction in tumor size after treatment with this compound, leading to prolonged progression-free survival.

- Case Study 2 : An adult patient with metastatic lung cancer harboring an NTRK fusion experienced significant clinical improvement and a marked decrease in tumor markers following this compound therapy.

Pharmacokinetics and Brain Penetration

This compound's pharmacokinetic profile indicates that its absorption and distribution can be affected by efflux transporters like ABCB1 and ABCG2. These transporters limit the brain accumulation of this compound; however, pharmacological inhibition of these transporters can enhance its central nervous system penetration . This is particularly relevant for treating brain metastases associated with NTRK fusion-positive tumors.

Propriétés

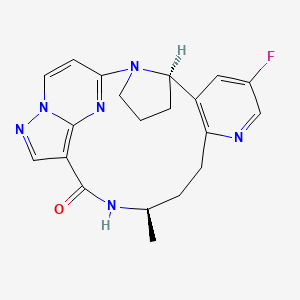

IUPAC Name |

(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBIHOVSAMBXIB-SJKOYZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097002-61-2 | |

| Record name | Selitrectinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097002612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selitrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELITRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45910S3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.